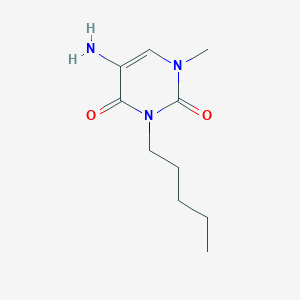
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a tert-butoxycarbonyl protecting group. This compound is often used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The tert-butoxycarbonyl group serves as a protecting group for the amine functionality, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride typically involves the following steps:
Protection of the Piperidine Ring: The piperidine ring is first protected by introducing the tert-butoxycarbonyl group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Hydroxylation: The protected piperidine is then hydroxylated to introduce the hydroxyl group at the desired position. This can be done using various oxidizing agents such as osmium tetroxide or potassium permanganate.
Formation of Hydrochloride Salt: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it into other functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride involves its role as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the amine functionality, allowing for selective reactions at other sites on the molecule. The protecting group can be removed under acidic conditions, such as with trifluoroacetic acid, to reveal the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-butoxycarbonyl)-piperidine: Similar in structure but lacks the hydroxyl group.
N-(tert-butoxycarbonyl)-3-hydroxypyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.
N-(tert-butoxycarbonyl)-4-hydroxypiperidine: The hydroxyl group is positioned differently on the piperidine ring.
Uniqueness
(S)-N-(tert-butoxycarbonyl)-3-hydroxypiperidine hydrochloride is unique due to the specific positioning of the hydroxyl group and the presence of the tert-butoxycarbonyl protecting group. This combination allows for selective reactions and makes it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C10H20ClNO3 |
|---|---|
Molekulargewicht |
237.72 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO3.ClH/c1-10(2,3)14-9(13)11-6-4-5-8(12)7-11;/h8,12H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
InChI-Schlüssel |
LVJYLPYCXYODIL-QRPNPIFTSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)O.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


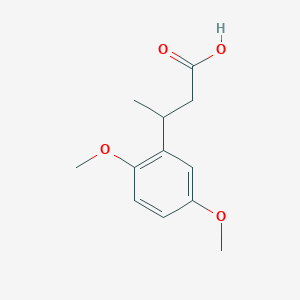
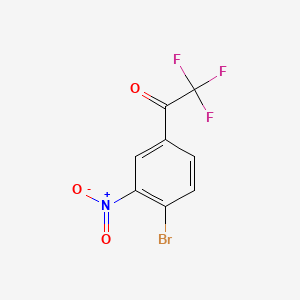
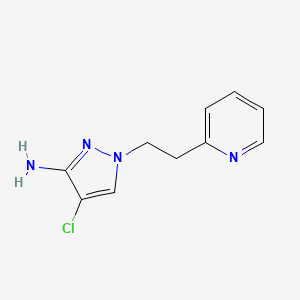
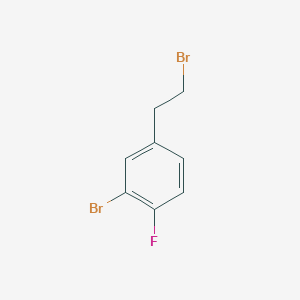
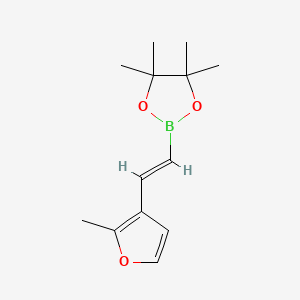
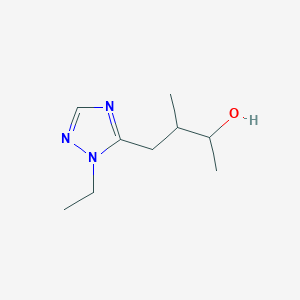
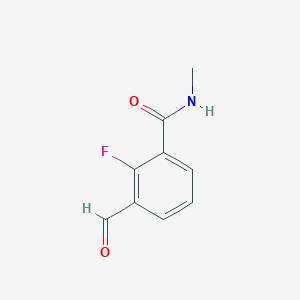
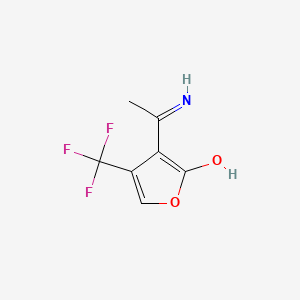
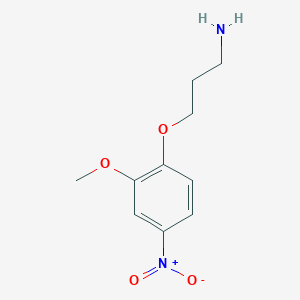
![[2-Chloro-5-(trifluoromethyl)thiophen-3-YL]boronic acid](/img/structure/B13625533.png)

![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-one](/img/structure/B13625550.png)
